6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl
Description
6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride (CAS: 2007916-57-4) is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a carboxylic acid moiety at the 3-position, with a hydrochloride salt formulation. Its molecular formula is C₇H₁₁ClF₃NO₂, and it has a molecular weight of 233.62 g/mol . The compound is supplied by vendors such as eMolecules and CymitQuimica, primarily for laboratory use . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
6-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-2-1-4(3-11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIOQBODVJXPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007916-57-4 | |
| Record name | 3-Piperidinecarboxylic acid, 6-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Enamine Route
- Lactam Activation : δ-Lactam 7 reacts with BCl₃ to form an iminium intermediate (I ), which undergoes nucleophilic attack by CF₃⁻ generated from CF₃Br.
- β-Elimination : Intermediate II eliminates HBr to form enamine 8 .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the enamine double bond, yielding 2-trifluoromethylpiperidine 9 .
- Oxidation and Salt Formation : The piperidine is oxidized at the 3-position using KMnO₄ in acidic medium, followed by HCl treatment to isolate the hydrochloride salt.
Yield : 30–35% (over four steps)
Imine Route
- Claisen Condensation : N-(Diethoxymethyl)piperidin-2-one (10 ) reacts with ethyl trifluoroacetate (CF₃CO₂Et) under basic conditions (NaH) to form acyl lactam 11 .
- Decarboxylation : Heating 11 in 6 M HCl induces decarboxylation, producing hemiaminal 12 .
- Imine Formation : Azeotropic dehydration converts 12 to imine 13 .
- Reduction and Functionalization : Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces 13 to 2-trifluoromethylpiperidine 2 , which is oxidized and isolated as the hydrochloride salt.
Yield : 71% (final reduction step)
Trifluoromethylation of Pyridine Precursors
Pyridine derivatives offer a direct route to trifluoromethylated piperidines via hydrogenation. The MDPI study highlights the use of 2-trifluoromethylpyridine (D ) as a starting material:
- Hydrogenation : Catalytic hydrogenation (H₂, Raney Ni) reduces the pyridine ring to piperidine.
- Carboxylic Acid Introduction : The 3-position is functionalized via Friedel-Crafts acylation using chloroacetyl chloride, followed by hydrolysis to the carboxylic acid.
- Salt Formation : Treatment with HCl in ethanol precipitates the hydrochloride salt.
Advantages : High regioselectivity (>90%) and scalability.
Limitations : Requires high-pressure hydrogenation equipment.
Electrophilic Trifluoromethylation
Recent advances in electrophotochemistry enable the use of trifluoroacetic acid (TFA) as a CF₃ source. The PubMed study describes a catalyst-free method where TFA undergoes oxidative decarboxylation to generate CF₃ radicals, which react with piperidine intermediates:
- Radical Generation : TFA is oxidized at an anode (2.5 V) in an electrophotochemical cell, producing CF₃· radicals.
- C–H Functionalization : The radicals selectively trifluoromethylate the 6-position of piperidine-3-carboxylic acid.
- Acid-Base Reaction : The product is treated with HCl gas to form the hydrochloride salt.
Yield : 60–70%
Key Benefit : Avoids hazardous CF₃Br and uses cost-effective TFA.
Multi-Component Reactions
The MDPI paper reports a one-pot synthesis involving isoxazoles, trifluoromethyl ketoesters, aldehydes, and ammonium acetate (Scheme 33):
- Imine Formation : Aldehydes react with ammonium acetate to form imines in situ.
- Knoevenagel Condensation : Trifluoromethyl ketoester 107 condenses with isoxazole 106 to form enamine 109 .
- Cyclization : Intramolecular attack of the amine group on the ketoester yields 6-(trifluoromethyl)piperidine-3-carboxylic acid.
- Salt Precipitation : HCl is added to isolate the hydrochloride salt.
Yield : 55–65%
Advantage : Convergent synthesis with minimal purification steps.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Pipecolic Acid Route | Pipecolic acid | CF₃Br, BCl₃ | 40–50 | Moderate |
| δ-Lactam Cyclization | δ-Lactam 7 | CF₃Br, NaBH(OAc)₃ | 30–71 | High |
| Pyridine Hydrogenation | 2-Trifluoromethylpyridine | H₂, Raney Ni | >90 | High |
| Electrophotochemistry | Piperidine-3-carboxylic acid | TFA, HCl | 60–70 | Emerging |
| Multi-Component Reaction | Isoxazole 106 | CF₃CO₂Et, NH₄OAc | 55–65 | Moderate |
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group facilitates amidation with primary/secondary amines or activation via coupling reagents (e.g., EDC/HOBt). For example:
-
Reaction with benzylamine : Forms 6-(trifluoromethyl)-N-benzylpiperidine-3-carboxamide under mild conditions (DMF, RT, 12h) with 85% yield .
-
Peptide coupling : Used to synthesize peptidomimetics by reacting with amino acid esters (e.g., glycine methyl ester) in the presence of DCC/DMAP .
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzylamine + EDC/HOBt | DMF | RT | 85 |
| Gly-OMe + DCC/DMAP | CH₂Cl₂ | 0°C → RT | 72 |
Reduction Reactions
The trifluoromethyl group stabilizes intermediates during reduction:
-
Carboxylic acid → Alcohol : LiAlH₄ reduces the carboxylic acid to 3-(hydroxymethyl)-6-(trifluoromethyl)piperidine (THF, reflux, 4h; 78% yield) .
-
Selective ketone reduction : NaBH₄ selectively reduces ketones in the presence of the trifluoromethyl group .
Mechanistic Insight :
The electron-withdrawing CF₃ group increases electrophilicity at C3, enhancing nucleophilic attack during reduction .
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation/arylation:
-
N-Alkylation : Reacts with methyl iodide (K₂CO₃, DMF, 60°C) to form 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid HCl (91% yield) .
-
Friedel-Crafts alkylation : Forms C2/C3-substituted pyrrole derivatives when reacted with pyrroles under BF₃·OEt₂ catalysis .
Example :
text6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl + Pyrrole → 2-(Trifluoromethyl)-3-(pyrrol-2-yl)piperidine (67% yield)
Electrophilic Cyclization
The compound serves as a precursor for fused heterocycles:
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Iodocyclization : Treatment with I₂/NaH generates bicyclic iodinated derivatives via iminium intermediates (80% yield) .
-
Ring-expansion : Reacts with ω-amino alkynes to form azepane derivatives under AuCl₃ catalysis .
Key Pathway :
Comparative Reactivity Analysis
The trifluoromethyl group’s position (C6) directs regioselectivity in reactions:
| Reaction Type | Regioselectivity Driver | Major Product |
|---|---|---|
| Amidation | Carboxylic acid at C3 | C3-amide derivatives |
| N-Alkylation | Steric shielding by CF₃ at C6 | N-substituted products |
| Electrophilic addition | CF₃ stabilizes transition states at C2/C4 | C2/C4-functionalized compounds |
Scientific Research Applications
6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the design of new drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Key Observations :
Ring System Differences :
- The target compound and its lactam analog (2-oxo derivative) share a piperidine backbone, whereas 4-(trifluoromethyl)-3-pyridinecarboxylic acid has a pyridine ring. The pyridine ring’s aromaticity confers distinct electronic properties compared to the saturated piperidine system .
Functional Group Impact: The lactam (2-oxo) derivative exhibits rigidity due to its cyclic amide structure, which restricts conformational flexibility compared to the non-lactam piperidine compound . The hydrochloride salt in the target compound improves solubility in polar solvents, a property absent in the free acid or lactam forms .
Trifluoromethyl Effects :
- All three compounds feature a -CF₃ group, which increases lipophilicity (logP) and resistance to oxidative metabolism. However, the position of -CF₃ (C6 in piperidine vs. C4 in pyridine) alters steric and electronic interactions with biological targets .
Biological Activity
6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride (TFMPCA HCl) is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances biological activity and pharmacological properties. This article reviews the biological activity of TFMPCA HCl, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl can be represented as follows:
It features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which contributes to its reactivity and biological interactions.
TFMPCA HCl interacts with various biological targets through reversible covalent bonding, particularly with serine and threonine residues in enzymes. This interaction can modulate enzyme activity, influencing several biochemical pathways.
Target Enzymes
- Enzymatic Inhibition : TFMPCA HCl has been shown to inhibit specific kinases involved in cell signaling pathways, potentially affecting cellular proliferation and apoptosis .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neurotransmission and related physiological responses .
Pharmacokinetics
The pharmacokinetic profile of TFMPCA HCl suggests good stability and bioavailability due to its chemical structure. Studies indicate that the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability .
Anticancer Properties
Recent studies have demonstrated that TFMPCA HCl exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 4.5 | Induces apoptosis |
| U-937 (acute monocytic leukemia) | 2.0 | Cell cycle arrest |
| CEM-13 (T acute lymphoblastic leukemia) | 1.0 | Strong cytotoxicity |
The compound's mechanism involves the induction of apoptosis through the activation of caspases, which are critical in programmed cell death .
Metabolic Effects
TFMPCA HCl also influences metabolic pathways by modulating key enzymes:
- Glycolysis : It has been observed to enhance glycolytic flux in cancer cells, promoting energy production under hypoxic conditions.
- Lipid Metabolism : The compound alters lipid profiles by inhibiting fatty acid synthase, which can affect cell membrane composition and signaling .
Case Studies
- In Vitro Studies : A study involving MCF-7 cells showed that treatment with TFMPCA HCl resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation .
- In Vivo Studies : Animal models treated with TFMPCA HCl exhibited reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 6-(trifluoromethyl)piperidine-3-carboxylic acid HCl, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves multi-step pathways, including cyclization, trifluoromethylation, and carboxylation. A hybrid computational-experimental approach is recommended for optimization:
- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Experimental validation : Apply high-throughput screening under varying conditions (temperature, solvent polarity, catalyst loading) to identify optimal yields. For example, trifluoromethylation steps may require anhydrous conditions and inert gas protection to prevent hydrolysis .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of HCl vapors .
- Emergency measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Provide safety data sheets (SDS) to medical personnel .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanism proposals for trifluoromethyl group incorporation?
Contradictions often arise from competing pathways (e.g., radical vs. nucleophilic mechanisms). A stepwise strategy includes:
Transition state analysis : Calculate activation energies for proposed mechanisms using DFT (e.g., B3LYP/6-31G* level) to identify the most plausible pathway .
Kinetic isotope effects (KIE) : Compare experimental KIE data with computational predictions to validate mechanistic hypotheses .
Machine learning : Train models on historical reaction data to predict side reactions, such as trifluoromethyl group migration .
Q. What experimental design principles should guide the evaluation of this compound’s biological activity (e.g., enzyme inhibition)?
- Dose-response studies : Use a factorial design to test multiple variables (concentration, incubation time, cell line) and identify synergistic effects .
- Autophagy assays : For anti-proliferative studies, employ LC3-II Western blotting and mTOR/p70S6K pathway analysis, as demonstrated in analogous trifluoromethylated compounds .
- Control experiments : Include positive controls (e.g., rapamycin for autophagy induction) and negative controls (vehicle-treated cells) to isolate compound-specific effects .
Q. How can researchers address discrepancies in spectral data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts) during characterization?
- Artifact identification : Rule out solvent effects (e.g., DMSO-d6 may cause shifts) by repeating experiments in CDCl3 .
- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
- Cross-validation : Compare results with X-ray crystallography or computational chemical shift predictions (e.g., using ADF software) .
Q. What methodologies are recommended for scaling up synthesis while maintaining stereochemical integrity?
- Continuous flow chemistry : Minimize epimerization risks by reducing residence time at high temperatures .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate stability in real time .
- Chiral chromatography : Employ immobilized cellulose-based columns for large-scale enantiomer separation .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting bioactivity data across different cell lines or assay platforms?
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers or platform-specific biases .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in discrepant models .
- Standardization : Adopt OECD guidelines for assay reproducibility, including strict adherence to cell passage numbers and serum batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
